molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No.: B041831
CAS No.: 114214-71-0
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). Methyl iodide is then added to the reaction mixture, and the reaction is stirred at ambient temperature for several hours.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-methylenepyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-methylenepyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its tert-butyl ester group provides stability, while the methylene group allows for various chemical transformations .

Properties

IUPAC Name

tert-butyl 3-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTONRTYYUAUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571121
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-71-0
Record name 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114214-71-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20571121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methylidenepyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

2.24 g (0.02 mole) of potassium t-butoxide were added to a solution of 3.55 g (0.01 mole) of 1-t-butoxycarbonyl-3-(p-toluenesulfonyloxymethyl)pyrrolidine [prepared as described in Step (3) above] dissolved in 50 ml of tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours, after which it was poured into water and then extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried and concentrated by evaporation under reduced pressure. The residue was subjected to column chromatography through silica gel eluted with a 5:95 by volume mixture of ethyl acetate and toluene, to give 0.79 g of 1-t-butoxycarbonyl-3-methylenepyrrolidine as a pale yellow liquid.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of Intermediate 71 starting from tert-butyl 3-oxopyrrolidine-1-carboxylate (0.8 g, 4.3 mmol), triphenylphosphonium bromide (2.31 g, 6.5 mmol) and n-BuLi (1.8 M; 2.4 mL, 6.5 mmol). Yield: 0.23 g (29%) after purification by flash chromatography with DCM as eluent. HPLC purity 99%, RT=2.28 min (System A; 10-97% MeCN over 3 min); 99%, RT=2.21 min (System B; 10-97% MeCN over 3 min). 1H NMR (400 MHz, CDCl3) δ ppm 1.23-1.40 (m, 9H) 2.42 (t, J=6.78 Hz, 2H) 3.31 (t, J=7.40 Hz, 2H) 3.71-3.85 (m, 2H) 4.74-4.91 (m, 2H). MS (ESI+) for C10H17NO2 m/z 128 (M-C4H8)+. *Previously reported in Tetrahedron 1997, 53, 539-556.
[Compound]
Name
Intermediate 71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension consisting of methyl triphenylphosphonium bromide (18 g, 51 mmol) and THF (200 mL) at 0° C. was added n-butyl lithium (1.6 M solution in hexanes, 32 mL). The resulting orange solution was stirred at 0° C. for 5 min, then a solution of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (9.0 g, 48 mmol) in THF (40 mL) was added via cannula. The reaction mixture was stirred at 0° C. for 90 min, then warmed to rt and stirring was continued for 1 h. The reaction mixture was then cooled to 0° C., quenched with sat. NH4Cl, and extracted with Et2O. The organic layer was dried (MgSO4) and concentrated. The crude residue was suspended in hot hexanes and filtered. The filtrate was concentrated and purified (FCC) to give the title compound (4.4 g, 50%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods IV

Procedure details

The title compound was synthesised following the method described here for Compound 2a using 1-Boc-3-pyrrolidinone instead of 1-(3-nitro-2-pyridyl)-4-oxopiperidine. After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage) eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3, yielding the title compound as brownish oil. Yield: 75.8%.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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